molecular formula C11H10N2OS2 B1657225 (5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 5577-66-2

(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B1657225
CAS No.: 5577-66-2
M. Wt: 250.3 g/mol
InChI Key: SRTHIBVORPPKTB-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to an imidazolidinone ring, with a methylthio substituent on the benzene ring and a thioxo group on the imidazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-(methylthio)benzaldehyde with 2-thioxoimidazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thioxo group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted imidazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism by which (5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.

    Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(methylthio)benzaldehyde: A precursor in the synthesis of (5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one.

    2-thioxoimidazolidin-4-one: Another precursor used in the synthesis.

    4,4’-Dichlorobenzophenone: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to its combination of a benzylidene group, a methylthio substituent, and a thioxo group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

5577-66-2

Molecular Formula

C11H10N2OS2

Molecular Weight

250.3 g/mol

IUPAC Name

(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H10N2OS2/c1-16-8-4-2-7(3-5-8)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6+

InChI Key

SRTHIBVORPPKTB-RMKNXTFCSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N2

SMILES

CSC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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